4-methyl-N-(2-methylphenyl)pentanamide
Description
4-Methyl-N-(2-methylphenyl)pentanamide is a secondary amide featuring a pentanamide backbone substituted with a methyl group at the 4-position and an N-linked 2-methylphenyl group. For example, substituted pentanamides are frequently explored for drug-likeness, metabolic stability, and biological activity, such as anthelmintic effects (as seen in N-(4-methoxyphenyl)pentanamide) or roles in drug metabolism studies .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-methyl-N-(2-methylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-9-13(15)14-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
NCQMLFNIKCDZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Electron-Donating Groups: The 4-methoxy group in N-(4-methoxyphenyl)pentanamide enhances anthelmintic activity compared to simpler pentanamides, likely due to improved solubility and target interaction . Heterocyclic Substituents: The quinolinone moiety in 4-methyl-N-(2-oxo-1,2-dihydroquinolin-3-yl)pentanamide suggests utility in probing enzyme-mediated metabolism, particularly with aldehyde oxidases .
Synthetic Methodologies :
- Biotransformation : describes bacterial systems for synthesizing complex pentanamide derivatives, highlighting eco-friendly routes for analog production .
- Deuterium Labeling : The dithio-substituted analogs (e.g., 4-[(4-methyl)dithio]-4-methyl-N-(benzyl)pentanamide) demonstrate advanced applications in isotopic labeling for pharmacokinetic studies .
Structural Motifs and Drug Design: Phenethyl-Piperidinyl Systems: Compounds like the fentanyl analog () illustrate how pentanamide backbones can be integrated into psychoactive molecules, though regulatory concerns arise . Aminoalkyl Chains: The amino group in 4-amino-N-[2-(2-methylphenyl)ethyl]pentanamide may enhance blood-brain barrier penetration, a common strategy in CNS drug design .
Metabolic and Stability Considerations :
- The dithio group in 4-[(4-methyl)dithio]-4-methyl-N-(benzyl)pentanamide improves metabolic stability, as deuterium incorporation studies suggest resistance to enzymatic degradation .
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